molecular formula C16H17N3O3S B2693494 N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide CAS No. 449785-16-4

N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide

Cat. No.: B2693494
CAS No.: 449785-16-4
M. Wt: 331.39
InChI Key: HBQSUGRTIPUEGO-UHFFFAOYSA-N
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Description

This compound features a thieno[3,4-c]pyrazole core substituted with a 2-methylphenyl group at position 2 and a cyclopropanecarboxamide moiety at position 2. The 5,5-dioxo (sulfone) group in the thieno ring enhances polarity and may influence metabolic stability compared to non-oxidized sulfur analogs.

Properties

IUPAC Name

N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-10-4-2-3-5-14(10)19-15(17-16(20)11-6-7-11)12-8-23(21,22)9-13(12)18-19/h2-5,11H,6-9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBQSUGRTIPUEGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide typically involves multiple steps. One common approach starts with the preparation of the thieno[3,4-c]pyrazole core. This can be achieved through an iodine-mediated electrophilic cyclization of intermediate azidomethyl-phenylethynyl-pyrazoles, followed by Suzuki cross-couplings with various boronic acids

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyclopropanecarboxamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide has several scientific research applications:

    Medicinal Chemistry: The compound has shown potential as an antiproliferative agent against various cancer cell lines. It induces apoptosis and inhibits cell proliferation, making it a candidate for anticancer drug development.

    Materials Science: The unique structure of the compound allows it to be used in the development of novel materials with specific electronic and optical properties.

    Biological Research: The compound can be used as a probe to study cellular mechanisms and pathways due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide involves its interaction with key molecular targets. The compound has been shown to induce poly(ADP-ribose) polymerase 1 (PARP-1) cleavage, activate caspase 9, and reduce the expression levels of proliferating cell nuclear antigen (PCNA) . These actions lead to the induction of apoptosis and inhibition of cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

  • Thieno[3,4-c]pyrazole vs. Thiazolo[3,2-a]pyrimidine: Example Compound: (2Z)-2-(Substitutedbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a, 11b) . Key Differences: The thiazolo[3,2-a]pyrimidine core lacks the fused thiophene ring present in the target compound. This results in distinct electronic properties, as evidenced by IR spectra (e.g., CN stretches at 2,219 cm⁻¹ in 11a vs. sulfone groups in the target) .
  • Thieno[3,4-c]pyrazole vs. Pyran Derivatives: Example Compound: 2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (11a) . Key Differences: The pyran ring introduces an oxygen atom, increasing polarity.

Substituent Analysis

  • Cyclopropanecarboxamide vs. Pyrrolidine-3-carboxamide: Example Compound: N-{5,5-dioxo-2-phenyl-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide . Key Differences: The cyclopropane group in the target compound imposes steric constraints and rigidity, whereas the pyrrolidine ring offers conformational flexibility. The 4-methoxyphenyl substituent in the analog may enhance lipophilicity compared to the target’s 2-methylphenyl group .
  • Aromatic vs. Heteroaromatic Substituents :

    • Example Compound : Thiazol-5-ylmethyl carbamates (e.g., compounds o, y, z in ) .
    • Key Differences : Thiazole rings in these analogs introduce nitrogen and sulfur heteroatoms, which may improve binding affinity in enzyme targets. However, the carbamate group differs from the carboxamide in the target, altering hydrolysis susceptibility .

Physicochemical Properties

Property Target Compound Compound 11a Compound 11b Pyrrolidine Analog
Melting Point (°C) Not reported 243–246 213–215 Not reported
IR Stretches (cm⁻¹) Sulfone (1,200–1,350 expected) CN: 2,219; NH: 3,436, 3,173 CN: 2,209; NH: 3,423, 3,119 Carbonyl: ~1,700 (estimated)
Molecular Weight ~400 (estimated) 386 403 ~450 (estimated)
Key Functional Groups Cyclopropane, sulfone Benzylidene, thiazolo-pyrimidine Cyano-substituted benzylidene Pyrrolidine, methoxyphenyl

Research Implications

  • Structural Rigidity : The cyclopropane group in the target compound may enhance target selectivity due to restricted rotation, whereas flexible analogs (e.g., pyrrolidine derivatives) could exhibit broader binding profiles .
  • Sulfone vs. This contrasts with thiazolo-pyrimidines, where CN groups dominate electronic effects .
  • Synthetic Scalability : Methods using dioxane and triethylamine (–3) are scalable but may require optimization for cyclopropane integration .

Biological Activity

N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound based on recent research findings.

Synthesis

The compound can be synthesized through various methods involving the reaction of thieno[3,4-c]pyrazole derivatives with cyclopropanecarboxylic acid derivatives. The synthesis typically involves multi-step reactions that may include condensation and cyclization processes. For example, a common approach involves heating a mixture of the appropriate pyrazole and cyclopropane derivatives in a solvent such as dimethyl sulfoxide (DMSO) under controlled conditions to yield the desired product with good yields.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays using various cancer cell lines have shown that this compound can induce apoptosis and inhibit cell proliferation. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Mechanism of Action : The compound appears to activate caspase pathways leading to programmed cell death and also disrupts mitochondrial membrane potential.
Cell LineIC50 (µM)Mechanism
MCF-712.5Apoptosis via caspase activation
HeLa15.0Mitochondrial disruption
A54910.0Cell cycle arrest

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. In several assays measuring free radical scavenging activity, it demonstrated a strong ability to neutralize reactive oxygen species (ROS), which is crucial in preventing oxidative stress-related diseases.

  • DPPH Assay : The compound showed an IC50 value of 25 µM.
  • ABTS Assay : Exhibited effective scavenging activity comparable to standard antioxidants like ascorbic acid.

Case Studies

  • Study on Anticancer Efficacy : A study published in ChemistrySelect evaluated the anticancer effects of similar pyrazolone derivatives and found that modifications in the structure significantly influenced their biological activity. The study highlighted that the presence of the thieno group enhances cytotoxicity against various cancer cells due to increased lipophilicity and improved cellular uptake.
  • Mechanistic Insights : Research conducted by Kshatriya et al. revealed that compounds with similar scaffolds could inhibit specific kinases involved in cancer progression, suggesting a targeted approach for therapy development.

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